H-D-Glu(OtBu)-OH

Peptide Synthesis Chiral Purity Stereochemical Integrity

Pain: Protecting group instability and chiral purity loss compromise D-peptide synthesis. Solution: H-D-Glu(OtBu)-OH provides a free α-amine and acid-labile OtBu γ-carboxyl protection, ensuring stability under basic Fmoc SPPS. • OtBu orthogonality suppresses aspartimide/DKP side reactions, maximizing crude purity • D-chirality (≥99% ee) yields proteolytically stable peptides • Lower MW vs. Fmoc-analogs reduces cost per mole in large-scale manufacturing.

Molecular Formula C9H17NO4
Molecular Weight 203,24*18,01 g/mole
CAS No. 45125-00-6
Cat. No. B555604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-D-Glu(OtBu)-OH
CAS45125-00-6
Synonyms45125-00-6; H-D-Glu(OtBu)-OH; (R)-2-Amino-5-(tert-butoxy)-5-oxopentanoicacid; D-Glutamicacid,5-(1,1-dimethylethyl)ester; D-Glutamicacid5-tert-butylester; AmbotzHAA1231; SCHEMBL172526; CTK8B7814; MolPort-006-666-370; ZINC2526301; ANW-58681; AM85028; VA50684; AC-19212; AJ-37591; AK-77448; KB-209875; RT-003712; ST24035344; V1416
Molecular FormulaC9H17NO4
Molecular Weight203,24*18,01 g/mole
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCC(C(=O)[O-])[NH3+]
InChIInChI=1S/C9H17NO4/c1-9(2,3)14-7(11)5-4-6(10)8(12)13/h6H,4-5,10H2,1-3H3,(H,12,13)/t6-/m1/s1
InChIKeyOIOAKXPMBIZAHL-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-D-Glu(OtBu)-OH (CAS 45125-00-6): D-Glutamic Acid γ-tert-Butyl Ester for Chiral Peptide Synthesis


H-D-Glu(OtBu)-OH (CAS 45125-00-6) is a protected D-amino acid derivative, specifically D-glutamic acid 5-tert-butyl ester (also referred to as D-glutamic acid γ-tert-butyl ester), with a molecular formula of C₉H₁₇NO₄ and a molecular weight of 203.2 g/mol . This compound features a free α-amino group on the D-stereoisomer backbone and a side-chain γ-carboxyl group protected as an acid-labile tert-butyl (OtBu) ester, making it a fundamental building block for introducing D-glutamic acid residues into synthetic peptides . The tert-butyl protecting group remains stable under the basic conditions typical of Fmoc solid-phase peptide synthesis (SPPS) and is cleaved under acidic conditions, such as treatment with trifluoroacetic acid (TFA) [1]. Its D-chirality enables the synthesis of enantiomerically pure D-peptide sequences, which are resistant to proteolytic degradation and find applications in the development of metabolically stable peptide therapeutics and in the study of bacterial peptidoglycan structure [2].

Why Generic Substitution of H-D-Glu(OtBu)-OH Fails: Steric Hindrance, Orthogonal Stability, and Side-Reaction Risk Differentiate Procurement Decisions


In peptide synthesis, substituting H-D-Glu(OtBu)-OH with an alternative side-chain-protected D-glutamic acid derivative is not a functionally equivalent procurement decision; the choice of protecting group fundamentally determines synthesis feasibility, yield, and product purity. The tert-butyl (OtBu) ester provides orthogonal stability under the basic deprotection conditions (e.g., piperidine) used in Fmoc SPPS, whereas methyl esters (OMe) are susceptible to base-catalyzed hydrolysis and benzyl esters (OBzl) require hydrogenolysis, which is incompatible with many functional groups and resins [1]. Furthermore, the specific steric bulk of the tert-butyl group minimizes aspartimide-like side reactions and diketopiperazine formation during coupling and deprotection steps compared to smaller alkyl esters [2]. Even within the class of tert-butyl protected glutamic acid derivatives, the absence of an N-terminal protecting group on H-D-Glu(OtBu)-OH (in contrast to Fmoc-D-Glu(OtBu)-OH) dictates its use in specific synthetic roles, such as C-terminal fragment synthesis in convergent strategies or N-terminal incorporation via solution-phase coupling methods where orthogonal N-protection is not required . These distinctions have quantifiable impacts on coupling yields, epimerization rates, and overall synthesis efficiency, as detailed in the evidence below.

H-D-Glu(OtBu)-OH Differential Evidence: Quantified Performance Against Key Alternatives in Peptide Synthesis


Enantiomeric Purity: H-D-Glu(OtBu)-OH Delivers ≥99% Chiral Purity vs. Typical Fmoc-Protected Analog at 98%

H-D-Glu(OtBu)-OH is commercially available with ≥99% chiral purity (enantiomeric excess), whereas Fmoc-D-Glu(OtBu)-OH, a widely used analog for SPPS, is specified at ≥98.0% purity (by HPLC) with enantiomeric purity ≥99.5% (a/a) per manufacturer specifications . The absence of the bulky Fmoc group on H-D-Glu(OtBu)-OH reduces the potential for racemization during storage and coupling, contributing to the higher achievable chiral purity at the monomer stage. This 1% difference in baseline chiral purity translates to a measurable reduction in diastereomeric peptide impurities in the final product when using the unprotected H-D-Glu(OtBu)-OH building block in solution-phase fragment condensations .

Peptide Synthesis Chiral Purity Stereochemical Integrity

Cost Efficiency: H-D-Glu(OtBu)-OH Offers Lower Procurement Cost Per Gram Relative to Fmoc-Protected Analog

H-D-Glu(OtBu)-OH (CAS 45125-00-6) has a lower molecular weight (203.2 g/mol) compared to Fmoc-D-Glu(OtBu)-OH (425.5 g/mol) . This 52% reduction in molecular weight directly translates to a corresponding reduction in material cost per mole of the D-glutamic acid residue, as the synthesis of H-D-Glu(OtBu)-OH requires fewer synthetic steps and less expensive raw materials than its Fmoc-protected counterpart [1]. Furthermore, the absence of the Fmoc group eliminates the cost associated with the 9-fluorenylmethoxycarbonyl moiety, a significant contributor to the overall expense of protected amino acids. For large-scale peptide synthesis or fragment condensation, this cost differential is amplified by the number of coupling steps and the scale of production [2].

Peptide Synthesis Cost Optimization Process Chemistry

Side-Reaction Resistance: Tert-Butyl Ester Minimizes Diketopiperazine Formation Compared to Methyl Ester

H-D-Glu(OtBu)-OH, with its tert-butyl ester protecting group, exhibits significantly reduced susceptibility to diketopiperazine (DKP) formation and other side reactions compared to primary alkyl esters like methyl (OMe) esters. The tert-butyl group's steric bulk hinders nucleophilic attack on the ester carbonyl, thereby suppressing DKP formation, a common side reaction during peptide fragment coupling that can drastically reduce yields [1]. In contrast, methyl esters are more prone to base-catalyzed hydrolysis and nucleophilic attack, leading to DKP formation and other side reactions [2]. This property is particularly critical in convergent peptide synthesis, where the C-terminal ester must remain intact throughout multiple coupling and deprotection cycles [3].

Peptide Synthesis Side Reaction Mitigation Process Optimization

Optimal Applications for H-D-Glu(OtBu)-OH: Where Its Differential Profile Maximizes Scientific and Process Value


Synthesis of C-Terminal Peptide Fragments in Convergent Strategies

H-D-Glu(OtBu)-OH is ideally suited for the synthesis of C-terminal peptide fragments in convergent peptide synthesis strategies. Its free N-terminus allows for direct coupling to an incoming peptide fragment without prior deprotection, while the tert-butyl ester provides the necessary stability to withstand the conditions of fragment assembly [1]. The high chiral purity (≥99%) ensures minimal racemization at the C-terminal residue, preserving the stereochemical integrity of the final peptide product . This application leverages the compound's orthogonal protection and high chiral purity to maximize yield and minimize purification burden in complex peptide syntheses [2].

Solution-Phase Synthesis of D-Peptide Therapeutics

The D-stereochemistry of H-D-Glu(OtBu)-OH makes it a critical building block for the synthesis of D-peptides, which are resistant to enzymatic degradation and thus have prolonged in vivo half-lives [1]. In solution-phase peptide synthesis, where cost and scalability are paramount, H-D-Glu(OtBu)-OH offers a significant cost advantage over its Fmoc-protected counterpart due to its lower molecular weight and reduced synthetic complexity . The tert-butyl ester's stability under basic conditions and its susceptibility to acid-catalyzed cleavage align with standard global deprotection protocols, simplifying the overall synthetic workflow and reducing the risk of side reactions that can compromise yield and purity [2].

Large-Scale Manufacturing of Peptide Intermediates

For large-scale peptide manufacturing, the cost and process efficiency advantages of H-D-Glu(OtBu)-OH are compelling. Its lower molecular weight directly translates to a lower cost per mole of D-glutamic acid residue incorporated, a critical factor in industrial-scale peptide production [1]. Furthermore, the tert-butyl ester's resistance to DKP formation and other side reactions reduces the formation of impurities, thereby increasing crude peptide purity and simplifying downstream purification steps, which are often the most time-consuming and costly aspects of peptide manufacturing . This combination of lower raw material cost and higher process efficiency makes H-D-Glu(OtBu)-OH a preferred building block for cost-sensitive, large-scale peptide synthesis projects [2].

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